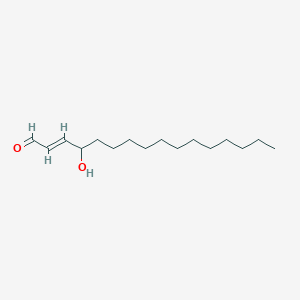

4-Hydroxy-2-hexadecenal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxy-2-hexadecenal (HHE) is a bioactive aldehyde that is produced by the oxidation of omega-6 polyunsaturated fatty acids (PUFAs). It is a lipid peroxidation product that has been implicated in various physiological and pathological processes. HHE has been shown to have both pro-inflammatory and anti-inflammatory effects, depending on the context in which it is produced and the cellular response to it.

Mechanism of Action

4-Hydroxy-2-hexadecenal exerts its effects on cellular processes by modifying proteins and lipids through the formation of covalent adducts. These adducts can alter the activity of enzymes and signaling molecules, leading to changes in cellular function. 4-Hydroxy-2-hexadecenal has been shown to induce oxidative stress and activate inflammatory pathways in some contexts, while also promoting anti-inflammatory responses in others.

Biochemical and physiological effects:

4-Hydroxy-2-hexadecenal has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress, activation of inflammatory pathways, and modulation of cellular signaling. It has also been implicated in the regulation of lipid metabolism, insulin sensitivity, and adipocyte differentiation.

Advantages and Limitations for Lab Experiments

One advantage of studying 4-Hydroxy-2-hexadecenal is that it is a naturally occurring compound that is produced in vivo in response to oxidative stress. This makes it a relevant and physiologically meaningful molecule to study. However, one limitation of working with 4-Hydroxy-2-hexadecenal is that it can be difficult to synthesize and isolate in pure form, which can complicate experimental design and data interpretation.

Future Directions

There are many potential future directions for research on 4-Hydroxy-2-hexadecenal. One area of interest is the role of 4-Hydroxy-2-hexadecenal in the regulation of lipid metabolism and adipocyte differentiation. Another area of focus is the potential therapeutic applications of 4-Hydroxy-2-hexadecenal in the treatment of inflammatory diseases and oxidative stress-related pathologies. Additionally, further research is needed to fully understand the mechanisms by which 4-Hydroxy-2-hexadecenal modulates cellular signaling and to identify potential targets for drug development.

Synthesis Methods

4-Hydroxy-2-hexadecenal can be synthesized by the oxidation of arachidonic acid (AA) or linoleic acid (LA) in the presence of reactive oxygen species (ROS). This process can occur spontaneously in vivo or can be induced in vitro by exposure to oxidative stressors such as hydrogen peroxide (H2O2) or ultraviolet (UV) radiation.

Scientific Research Applications

4-Hydroxy-2-hexadecenal has been extensively studied in the context of inflammation, oxidative stress, and cellular signaling. It has been shown to modulate the activity of various enzymes and transcription factors involved in these processes, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and peroxisome proliferator-activated receptor gamma (PPARγ).

properties

CAS RN |

142449-98-7 |

|---|---|

Product Name |

4-Hydroxy-2-hexadecenal |

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

(E)-4-hydroxyhexadec-2-enal |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-13-16(18)14-12-15-17/h12,14-16,18H,2-11,13H2,1H3/b14-12+ |

InChI Key |

PWTRJBKEIIIKTI-WYMLVPIESA-N |

Isomeric SMILES |

CCCCCCCCCCCCC(/C=C/C=O)O |

SMILES |

CCCCCCCCCCCCC(C=CC=O)O |

Canonical SMILES |

CCCCCCCCCCCCC(C=CC=O)O |

synonyms |

(E)-4-hydroxyhexadec-2-enal |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B234063.png)

![2-(2-fluorophenoxy)-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B234073.png)

![3,5-dimethyl-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B234078.png)

![N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-thiophenecarboxamide](/img/structure/B234100.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B234102.png)

![methyl 4-[4-(dimethylamino)-6-methyl-5-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B234103.png)

![2-(4-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234115.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234116.png)

![2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234122.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234128.png)